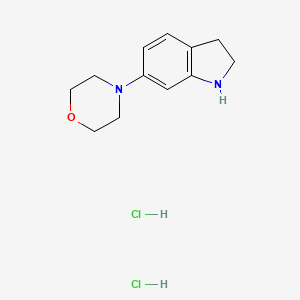

6-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

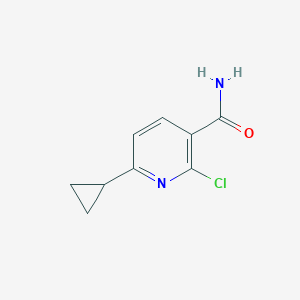

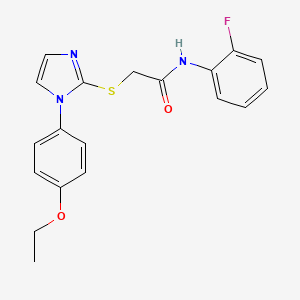

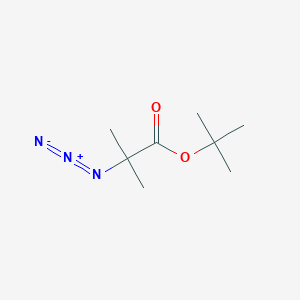

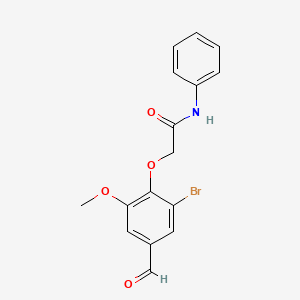

Molecular Structure Analysis

The molecular structure of this compound would consist of an indole ring system substituted with a morpholine group. The morpholine group is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .Chemical Reactions Analysis

As an indole derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity of indoles is well-studied and they are known to participate in electrophilic substitution reactions, among others .Scientific Research Applications

Synthesis and Chemical Transformations

6-(Morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride has been utilized in various chemical synthesis processes. For instance, it is used in the synthesis of 6‐(morpholine‐4‐sulfonyl)‐2,3,4‐quinolinetricarboxylic acid, which involves key steps like the Pfitzinger reaction and selective decarboxylation. This synthesis is significant due to the pharmacological activities of the resultant compounds (Kravchenko et al., 2006).

Bioactive Compound Formation

The compound is also integral in the formation of bioactive molecules. For example, iodine-promoted regioselective C-C and C-N bonds formation with N-protected indole derivatives leads to the synthesis of various bioactive biindoles and morpholines (Li et al., 2011). Additionally, it is used in creating amino-functionalized 3-vinyl-1H-indoles, which have shown potential in various synthetic applications due to their reactivities (Medion-Simon & Pindur, 1991).

Anticancer Applications

A study involving the synthesis of novel indole-based arylsulfonylhydrazides containing the morpholine heterocyclic ring indicates potential anticancer applications. These compounds, specifically targeting human breast cancer cells, show promise in inhibiting cancer cell proliferation (Gaur et al., 2022).

Biological Activity Analysis

The compound has been used in the study of interaction with human serum albumin, indicating its potential for biological activity analysis. The interaction was investigated using fluorescence spectroscopy, contributing to understanding the bioactive substance's behavior in physiological conditions (Yegorova et al., 2016).

Chemical Transformations and Biological Activities

The chemical transformations of 2,2-dimethyl-4-chloromethyl-1,2,3,4-tetrahydro-γ-carbolines into various indole derivatives demonstrate the compound's significance in synthesizing biologically active substances (Zagorevskii et al., 1980).

Mechanism of Action

Target of Action

Compounds with similar morpholin-4-yl structures have been found to targetSerine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage .

Mode of Action

Based on the known actions of similar compounds, it may interact with its target enzyme, potentially inhibiting its activity and thereby influencing cell cycle regulation .

Biochemical Pathways

Given its potential interaction with serine/threonine-protein kinase chk1, it may influence pathways related to cell cycle regulation and dna damage response .

Result of Action

If it does inhibit serine/threonine-protein kinase chk1, it could potentially disrupt cell cycle regulation and dna damage response mechanisms .

Safety and Hazards

properties

IUPAC Name |

4-(2,3-dihydro-1H-indol-6-yl)morpholine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.2ClH/c1-2-11(14-5-7-15-8-6-14)9-12-10(1)3-4-13-12;;/h1-2,9,13H,3-8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCZOCGOBVZCQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)N3CCOCC3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2416700.png)

![2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}acetic acid](/img/structure/B2416706.png)

![N-[2-(dimethylamino)-2-methylpropyl]-N-{[4-(3-methylbutoxy)phenyl]methyl}prop-2-enamide](/img/structure/B2416708.png)

![6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid](/img/structure/B2416710.png)

![3,5-dinitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2416716.png)

![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2416719.png)